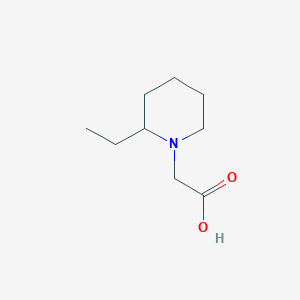

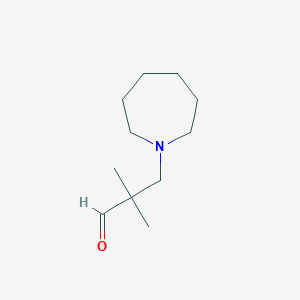

(2-Ethyl-piperidin-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Ethyl-piperidin-1-yl-acetic acid” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, piperidine can be produced industrially by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Specific methods of piperidine synthesis have been widely reviewed in recent years .Molecular Structure Analysis

The molecular structure of piperidine derivatives, including “2-Ethyl-piperidin-1-yl-acetic acid”, is crucial to their function . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine and its derivatives are crucial to their function and safety . For instance, piperidine is a colorless liquid with an objectionable odor . It is miscible with water and has a density of 0.862 g/mL .Applications De Recherche Scientifique

Microscale Preparation of Esters

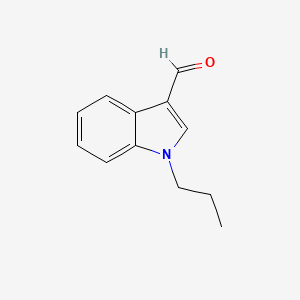

- A study described a microscale method for preparing the pentafluorobenzyl ester of an organic acid using a volatile base, N-ethyl-piperidine. This method is applicable for assaying indole-3-acetic acid in plant material like olive leaves (Epstein & Cohen, 1981).

Synthesis and Biological Properties

- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine, leading to the creation of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which has shown good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Anti-Aggregation Activity

- The reaction of certain acetic acids with amines, including piperidine, resulted in compounds with anti-aggregation activity (Gurevich et al., 2020).

Integrin Antagonists

- Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate was developed as a potent and orally active fibrinogen receptor antagonist, demonstrating potential for antithrombotic treatment (Hayashi et al., 1998).

Asymmetric Synthesis in Alkaloid Production

- The asymmetric intramolecular Michael reaction of acyclic compounds led to the production of piperidine ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate, a chiral building block for alkaloid synthesis (Hirai et al., 1992).

Anti-Bacterial Studies

- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to talented antibacterial activity (Khalid et al., 2016).

Synthesis of Fluorescent Compounds

- The reaction of different coumarin 4-acetic acids with piperidine resulted in highly fluorescent ethenes, useful in emission studies (Sanap & Samant, 2012).

Orientations Futures

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

IUPAC Name |

2-(2-ethylpiperidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-8-5-3-4-6-10(8)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTJAZFEWYEBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390383 |

Source

|

| Record name | (2-Ethyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethyl-piperidin-1-yl)-acetic acid | |

CAS RN |

878431-25-5 |

Source

|

| Record name | (2-Ethyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)